REACTION_CXSMILES
|
COC1C=C(C(O)C)ON=1.[Br:11][C:12]1[CH:16]=[C:15]([CH:17]([OH:20])[CH2:18]C)[O:14][N:13]=1.BrC1C=C(C(O)CCC)ON=1>>[Br:11][C:12]1[CH:16]=[C:15]([C:17](=[O:20])[CH3:18])[O:14][N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NOC(=C1)C(C)O
|
Name
|
3-bromo-5-(1-hydroxypropyl)-isoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NOC(=C1)C(CC)O
|
Name
|
3-bromo-5-(1-hydroxybutyl)-isoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NOC(=C1)C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NOC(=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |